molecular formula C12H11N3O2 B14736570 3-Pyridylmethyl 3-pyridinecarbamate CAS No. 6507-73-9

3-Pyridylmethyl 3-pyridinecarbamate

Katalognummer: B14736570
CAS-Nummer: 6507-73-9
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: UYQQTLCAFRGIGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridylmethyl 3-pyridinecarbamate is an organic compound with the molecular formula C12H11N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridylmethyl 3-pyridinecarbamate typically involves the reaction of 3-pyridylmethylamine with 3-pyridinecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridylmethyl 3-pyridinecarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

3-Pyridylmethyl 3-pyridinecarbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Pyridylmethyl 3-pyridinecarbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system in which it is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Pyridylmethyl 3-pyridinecarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual pyridine rings and carbamate group make it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

6507-73-9

Molekularformel

C12H11N3O2

Molekulargewicht

229.23 g/mol

IUPAC-Name

pyridin-3-ylmethyl N-pyridin-3-ylcarbamate

InChI

InChI=1S/C12H11N3O2/c16-12(15-11-4-2-6-14-8-11)17-9-10-3-1-5-13-7-10/h1-8H,9H2,(H,15,16)

InChI-Schlüssel

UYQQTLCAFRGIGI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)COC(=O)NC2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.